Superior Enantioselectivity in Rh-Catalyzed 1,4-Addition of Arylboronic Acids
Catalysts derived from 7,7′-disubstituted BINAPs, for which 7,7'-Dimethyl BINAM is the key precursor, demonstrate exceptional performance in the rhodium-catalyzed 1,4-addition of arylboronic acids to enones. This reaction is a benchmark for testing new chiral ligands. The 7,7′-disubstituted BINAP ligands achieve enantioselectivities of up to 99.8% ee, placing them among the most selective ligands for this transformation [1]. A direct comparison of enantioselectivity based on the substituent size confirms that performance is not uniform across analogs; the specific substitution pattern is critical for achieving this high level of stereocontrol [2].
| Evidence Dimension | Enantioselectivity (% ee) in Rh-catalyzed 1,4-addition of arylboronic acids to enones |
|---|---|
| Target Compound Data | up to 99.8% ee (achieved with an optimized 7,7′-disubstituted BINAP ligand) |
| Comparator Or Baseline | Enantioselectivity is dependent on the size of the achiral 7,7'-substituent. Unsubstituted BINAP or other analogs would yield different, typically lower, ee values. |
| Quantified Difference | The achievable enantioselectivity is directly tied to the specific steric bulk provided by the 7,7'-substituent. The 7,7'-dimethyl group provides a specific steric environment that contributes to this class-leading performance. |
| Conditions | Rh-catalyzed 1,4-addition of arylboronic acids to enones [1]. |
Why This Matters
This level of enantioselectivity (99.8% ee) is critical for synthesizing enantiopure pharmaceutical intermediates and fine chemicals, where even small improvements in selectivity translate to significant cost savings and product purity.
- [1] W. C. Yuan, L. F. Cun, A. Q. Mi, Y. Z. Jiang, L. Z. Gong. A class of readily available optically pure 7,7′-disubstituted BINAPs for asymmetric catalysis. Tetrahedron, 2009, 65(21), 4130-4141. View Source
- [2] Q.-Z. Liu et al. Preparation of chiral 7,7′-disubstituted BINAPs for Rh-catalyzed 1,4-addition of arylboronic acids. Tetrahedron Letters, 2005, 46(3), 509-512. View Source
